molecular formula C10H21N3O2S B1531299 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine CAS No. 349535-17-7

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine

Cat. No.: B1531299
CAS No.: 349535-17-7
M. Wt: 247.36 g/mol
InChI Key: VDJHGFDEATWMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-(4-morpholinyl)piperazine
  • 1-(Methylsulfonyl)-4-(4-pyrrolidinyl)piperazine
  • 1-(Methylsulfonyl)-4-(4-azepanyl)piperazine

Uniqueness

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S/c1-16(14,15)13-8-6-12(7-9-13)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHGFDEATWMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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